tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701424
InChI: InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC13701424

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate -

Specification

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Standard InChI InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)
Standard InChI Key JHMPRBHRNWAIBF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate, delineates its structure:

  • A 6-bromopyridin-3-yl group provides aromaticity and electrophilic reactivity due to the bromine atom.

  • A cyclopropyl ring introduces steric strain and conformational rigidity, influencing binding interactions.

  • A tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing solubility and stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
SMILESCC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br
Boiling PointNot reported
SolubilityLow in water; soluble in THF, DCM

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Cyclopropanation: A pyridine derivative undergoes cyclopropane ring formation via [2+1] cycloaddition or metal-catalyzed coupling.

  • Bromination: Electrophilic bromination at the pyridine’s 6-position using reagents like NBS (N-bromosuccinimide).

  • Carbamate Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Table 2: Representative Synthesis Protocols

StepReagents/ConditionsYieldSource
CyclopropanationLithium hexamethyldisilazane, THF, 0°C62%
BrominationNBS, DMF, rt76%
Boc ProtectionBoc₂O, DMAP, K₂CO₃, reflux50.7%

Challenges and Optimizations

  • Low Yields: Cyclopropanation often suffers from side reactions; optimized stoichiometry of bases (e.g., LHMDS) improves efficiency .

  • Steric Hindrance: The tert-butyl group complicates purification; silica gel chromatography with gradients of ethyl acetate/hexane is standard .

Applications in Medicinal Chemistry

Drug Discovery

The bromopyridine moiety enables Suzuki-Miyaura cross-coupling, facilitating the synthesis of biaryl structures common in kinase inhibitors . For example:

  • Anticancer Agents: The bromine atom serves as a handle for introducing pharmacophores targeting EGFR or ALK kinases.

  • Antimicrobials: Cyclopropane’s rigidity mimics natural terpenes, disrupting bacterial membrane synthesis .

Mechanistic Insights

  • Binding Affinity: Bromine’s electronegativity enhances π-π stacking and halogen bonding with target proteins .

  • Metabolic Stability: The Boc group reduces oxidative deamination, prolonging half-life in vivo .

ParameterValueSource
GHS PictogramWarning (exclamation mark)
Hazard StatementsH302, H315, H319
Precautionary MeasuresP280, P305+P351+P338

Comparative Analysis with Analogues

Structural Analogues

Modifications to the pyridine or cyclopropane ring alter bioactivity:

Table 4: Analogues and Their Properties

CompoundMolecular FormulaKey DifferenceBioactivity ImpactSource
tert-Butyl (6-chloropyridin-3-yl)carbamateC₁₀H₁₂ClN₂O₂Cl vs. BrReduced binding affinity
tert-Butyl (5-bromopyridin-3-yl)carbamateC₁₀H₁₂BrN₂O₂Bromine at position 5Altered target selectivity

Performance in Screening Assays

  • Selectivity: The 6-bromo substitution outperforms 5-bromo analogues in kinase inhibition assays (IC₅₀ = 0.2 µM vs. 1.4 µM) .

  • Solubility: Cyclopropane-containing derivatives show 3-fold higher solubility than non-cyclopropane counterparts .

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